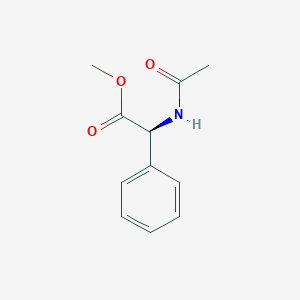

(S)-Methyl 2-acetamido-2-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-acetamido-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPRVTLHJXZROQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427188 | |

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36060-84-1 | |

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 2-acetamido-2-phenylacetate for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Chiral Building Block

(S)-Methyl 2-acetamido-2-phenylacetate, systematically known as N-acetyl-L-phenylalanine methyl ester, is a chiral molecule of significant interest in the realms of pharmaceutical sciences and organic synthesis. Its structure, comprising a stereogenic center, makes it a valuable precursor and intermediate in the asymmetric synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals. The strategic incorporation of the N-acetyl group and the methyl ester functionality enhances its utility as a stable and reactive building block in peptide synthesis and as a chiral auxiliary.[1]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of (S)-Methyl 2-acetamido-2-phenylacetate is paramount for its effective handling, reaction optimization, and formulation. This section details its key physical and chemical characteristics.

Core Physical Characteristics

The compound typically presents as a white to off-white crystalline powder.[2] Its chirality is a defining feature, leading to the rotation of plane-polarized light.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [3] |

| Melting Point | 65 - 73 °C | [2] |

| Appearance | White to off-white powder | [2] |

| Optical Rotation | [α]D²⁰ = +9 ± 2° (c=1 in MeOH) | [2] |

Solubility Profile

Understanding the solubility of (S)-Methyl 2-acetamido-2-phenylacetate is crucial for selecting appropriate reaction and purification solvents. While detailed quantitative solubility data in a wide range of solvents is not extensively published, empirical observations from synthetic procedures provide valuable guidance. It is generally soluble in polar organic solvents.

Synthesis and Stereochemical Integrity

The synthesis of (S)-Methyl 2-acetamido-2-phenylacetate with high enantiomeric purity is critical for its applications in stereoselective synthesis. Several synthetic strategies have been developed, primarily starting from the readily available chiral pool amino acid, L-phenylalanine.

Enantioselective Synthesis from L-Phenylalanine

A common and efficient method involves a two-step sequence starting from L-phenylalanine: N-acetylation followed by esterification. This approach preserves the inherent stereochemistry of the starting material.

Caption: General synthetic route to (S)-Methyl 2-acetamido-2-phenylacetate.

Step-by-Step Protocol for Enantioselective Synthesis:

-

N-Acetylation of L-Phenylalanine: L-phenylalanine is dissolved in a suitable solvent, such as aqueous acetic acid. Acetic anhydride is then added, often in the presence of a base like sodium acetate, to facilitate the acetylation of the primary amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the N-acetyl-L-phenylalanine is typically isolated by crystallization.

-

Esterification of N-Acetyl-L-phenylalanine: The resulting N-acetyl-L-phenylalanine is then esterified. A common method involves refluxing in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[4] Alternatively, microwave-assisted esterification using Mukaiyama's reagent has been reported as an effective and greener approach.[5] Purification is generally achieved through recrystallization or column chromatography.

Synthesis of the Racemic Mixture

For comparative studies or applications where stereochemistry is not critical, the racemic mixture, N-acetyl-D,L-phenylalanine methyl ester, can be synthesized. One established method involves the hydrogenation of the azlactone of N-acetyl-acetaminocinnamic acid.[5]

Step-by-Step Protocol for Racemic Synthesis:

-

A slurry of the azlactone of N-acetyl-acetaminocinnamic acid in methanol is treated with a catalytic amount of sodium methoxide.[5]

-

The resulting solution is then hydrogenated under pressure using a catalyst such as Raney nickel.[5]

-

After filtration of the catalyst, the product is worked up through an acid wash and extraction with an organic solvent like diethyl ether.[5]

-

Evaporation of the solvent yields N-acetyl-D,L-phenylalanine methyl ester as a solid, which can be further purified by recrystallization. The melting point of the racemic mixture is reported to be 62-63 °C.[5]

Spectroscopic and Analytical Characterization

Unambiguous characterization of (S)-Methyl 2-acetamido-2-phenylacetate is essential to confirm its identity and purity. This section provides an overview of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the molecule.

¹H NMR (400 MHz, DMSO-d₆): [6]

-

δ 8.33 (d, J = 7.8 Hz, 1H): Amide N-H proton.

-

δ 7.33 – 7.16 (m, 5H): Aromatic protons of the phenyl ring.

-

δ 4.44 (ddd, J = 9.1, 7.7, 5.6 Hz, 1H): α-proton (chiral center).

-

δ 3.59 (s, 3H): Methyl ester protons.

-

δ 3.00 (dd, J = 13.8, 5.6 Hz, 1H) and 2.87 (dd, J = 13.7, 9.3 Hz, 1H): Diastereotopic β-protons of the benzyl group.

-

δ 1.79 (s, 3H): Acetyl methyl protons.

¹³C NMR (101 MHz, DMSO-d₆): [6]

-

δ 172.19: Ester carbonyl carbon.

-

δ 169.29: Amide carbonyl carbon.

-

δ 137.25, 128.99, 128.23, 126.52: Aromatic carbons.

-

δ 53.60: α-carbon (chiral center).

-

δ 51.79: Methyl ester carbon.

-

δ 36.72: β-carbon of the benzyl group.

-

δ 22.23: Acetyl methyl carbon.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition of the molecule.

-

HRMS (ESI) m/z: Calculated for [C₁₂H₁₆NO₃]⁺ [M+H]⁺: 222.1130, Found: 222.1137.[6]

Chiral Purity Analysis

Ensuring the enantiomeric purity of (S)-Methyl 2-acetamido-2-phenylacetate is crucial for its intended applications. Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are powerful techniques for separating and quantifying enantiomers. Methods have been developed for the chiral separation of D- and L-phenylalanine methyl esters, which can be adapted for the N-acetylated derivative.

Reactivity and Applications in Synthesis

The synthetic utility of (S)-Methyl 2-acetamido-2-phenylacetate stems from its bifunctional nature and defined stereochemistry.

Peptide Synthesis

(S)-Methyl 2-acetamido-2-phenylacetate is a valuable building block in peptide synthesis.[2] The N-acetyl group provides protection for the amine, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling reactions. Its incorporation into peptide chains can influence the conformation and biological activity of the resulting peptide.[1]

Caption: Role of (S)-Methyl 2-acetamido-2-phenylacetate in peptide synthesis.

Chiral Auxiliary

The defined stereocenter in (S)-Methyl 2-acetamido-2-phenylacetate allows it to be used as a chiral auxiliary in asymmetric synthesis.[2] By temporarily incorporating it into a molecule, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recovered.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (S)-Methyl 2-acetamido-2-phenylacetate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound should be stored in a cool, dry, and well-ventilated area.[2]

Conclusion

(S)-Methyl 2-acetamido-2-phenylacetate is a versatile and valuable chiral building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined stereochemistry, coupled with its versatile functional groups, makes it an important tool for the construction of complex, enantiomerically pure molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and scientists in the field.

References

-

FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]

-

MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

-

PrepChem.com. Synthesis of N-acetyl-D,L-phenylalanine methyl ester. [Link]

-

NIST. L-Phenylalanine, N-acetyl-, methyl ester. [Link]

- Google Patents. Process for producing n-acyl-d-phenylalanine ester.

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

PubChem. Methyl 2-(methylamino)-2-phenylacetate. [Link]

-

Waters. Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

-

Wikipedia. Methyl phenylacetate. [Link]

-

The Royal Society of Chemistry. Oxidative damage of proline residues by nitrate radicals (NO3 ): A kinetic and product study. [Link]

-

Oakwood Chemical. Methyl 2-oxo-2-phenylacetate. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

An In-depth Technical Guide to (S)-Methyl 2-acetamido-2-phenylacetate: A Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Synthon

(S)-Methyl 2-acetamido-2-phenylacetate, a derivative of the non-proteinogenic amino acid L-phenylglycine, is a chiral molecule of significant interest in the realms of pharmaceutical sciences and synthetic organic chemistry. Its structural architecture, featuring a stereogenic center alpha to both a phenyl ring and a methyl ester, renders it a valuable synthon for the asymmetric synthesis of more complex molecular targets. The precise spatial arrangement of its functional groups allows for stereocontrolled transformations, a critical aspect in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of (S)-Methyl 2-acetamido-2-phenylacetate, encompassing its physicochemical properties, synthesis and purification strategies, analytical characterization, and its applications as a pivotal building block in drug discovery and development.

Physicochemical Properties and Molecular Identity

A thorough understanding of the fundamental physicochemical properties of (S)-Methyl 2-acetamido-2-phenylacetate is paramount for its effective utilization in a laboratory setting. These properties dictate its solubility, reactivity, and compatibility with various reaction and purification conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 36061-00-4 (for the racemic mixture) | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| Purity | Typically ≥98% |

It is crucial to distinguish the (S)-enantiomer from its racemic counterpart, Methyl 2-acetamido-2-phenylacetate. The biological activity and pharmacological profile of chiral molecules are often enantiomer-dependent, making stereochemical purity a critical quality attribute.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (S)-Methyl 2-acetamido-2-phenylacetate can be approached through two primary strategies: asymmetric synthesis, which aims to create the desired stereocenter selectively, or the resolution of a racemic mixture.

Synthesis of Racemic Methyl 2-acetamido-2-phenylacetate

A common route to the racemic compound involves the N-acetylation of methyl 2-amino-2-phenylacetate (the methyl ester of phenylglycine).

Experimental Protocol: N-acetylation of Methyl 2-amino-2-phenylacetate

-

Reaction Setup: To a solution of methyl 2-amino-2-phenylacetate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add a base such as triethylamine (1.1 equivalents).

-

Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The causality behind the slow addition and low temperature is to control the exothermicity of the reaction and minimize the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with a mild acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield racemic Methyl 2-acetamido-2-phenylacetate.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step to isolate the desired (S)-isomer. This can be achieved through several techniques, with chiral chromatography being a prevalent and effective method.

Workflow for Chiral Resolution:

Sources

(S)-Methyl 2-acetamido-2-phenylacetate synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-Methyl 2-acetamido-2-phenylacetate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its stereochemically defined α-amino ester structure is a key component in various bioactive molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound in high enantiomeric purity. We will explore both classical resolution techniques applied to a racemic precursor and more advanced enzymatic methods for kinetic resolution. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Synthon

Chirality is a fundamental concept in drug design and development, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. (S)-Methyl 2-acetamido-2-phenylacetate, an ester derivative of N-acetyl-L-phenylglycine, serves as a crucial intermediate for more complex molecular architectures.[] The primary challenge in its synthesis is not the construction of its atomic framework, but the precise control of its stereochemistry to isolate the desired (S)-enantiomer. This guide will dissect the most effective strategies to achieve this, focusing on methods that are both robust and scalable.

Strategic Overview: Racemic vs. Enantioselective Approaches

The synthesis of a single enantiomer like (S)-Methyl 2-acetamido-2-phenylacetate can be approached from two fundamentally different strategic directions. The choice of pathway often depends on factors such as available starting materials, required scale, cost, and the desired level of enantiopurity.

Caption: High-level overview of synthetic strategies.

-

Racemic Synthesis followed by Resolution: This is a classical and widely practiced approach. A racemic mixture of the target compound or a key precursor is synthesized first. Subsequently, the enantiomers are separated using a resolution technique. This method is often favored for its reliability and the use of less complex starting materials. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.

-

Direct Asymmetric Synthesis: This strategy aims to create the desired stereocenter selectively in a single step, for example, through the use of a chiral catalyst or auxiliary. While elegant and potentially more efficient by avoiding resolution steps, developing a robust asymmetric synthesis can be challenging and may require more expensive, specialized reagents and catalysts.[2][3][4]

This guide will focus primarily on the first strategy, as it represents a well-documented and highly practical approach for obtaining (S)-Methyl 2-acetamido-2-phenylacetate, particularly through enzymatic kinetic resolution.

Pathway 1: Racemic Synthesis and Resolution

Synthesis of Racemic (±)-Methyl 2-acetamido-2-phenylacetate

The synthesis of the racemic starting material is a straightforward two-step process starting from racemic phenylglycine.

-

N-Acetylation of Phenylglycine: The amino group of (±)-phenylglycine is protected via acetylation. This is typically achieved by reacting the amino acid with acetic anhydride under basic conditions. The base neutralizes the generated acetic acid and the carboxylic acid moiety of the starting material, facilitating the reaction.

-

Esterification: The resulting N-acetyl-phenylglycine is then esterified to form the methyl ester. A common and effective method involves using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[5] The TMSCl/methanol system is particularly convenient as it allows for room temperature reactions and generally produces clean products with good to excellent yields.[5]

Caption: Racemic synthesis of the target precursor.

Resolution of Enantiomers: The Key to Enantiopurity

With the racemic ester in hand, the critical step is the separation of the (S) and (R) enantiomers. While several methods exist, enzymatic kinetic resolution is often the most efficient and selective.

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the high stereoselectivity of enzymes, typically lipases or proteases, to differentiate between enantiomers in a racemic mixture.[6] In the context of resolving (±)-Methyl 2-acetamido-2-phenylacetate, a lipase can be used to selectively catalyze the hydrolysis of one enantiomer (e.g., the R-ester) back to its corresponding carboxylic acid, while leaving the other enantiomer (the desired S-ester) largely unreacted.[7][8]

This creates a mixture of two different compounds: the unreacted (S)-ester and the N-acetyl-(R)-phenylglycine acid. These can then be easily separated based on their different chemical properties (e.g., via acid-base extraction). The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[9]

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available instrumentation.

Protocol 1: Synthesis of (±)-Methyl 2-acetamido-2-phenylacetate

Materials:

-

(±)-Phenylglycine

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Methanol (MeOH), anhydrous

-

Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

N-Acetylation:

-

Dissolve (±)-Phenylglycine (1.0 eq) in 1 M NaOH (2.5 eq) solution with cooling in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture vigorously at room temperature for 2-3 hours.

-

Cool the reaction mixture again in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

The white precipitate of (±)-N-acetyl-phenylglycine is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

-

Esterification (using SOCl₂):

-

Suspend the dried (±)-N-acetyl-phenylglycine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.5 eq) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude racemic ester, which can be purified by recrystallization or column chromatography.

-

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Materials:

-

(±)-Methyl 2-acetamido-2-phenylacetate

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Toluene or another suitable organic solvent

-

Diethyl ether

-

Sodium Hydroxide solution (1 M)

-

Hydrochloric Acid (1 M)

Procedure:

-

Enzymatic Reaction:

-

To a solution of the racemic ester (1.0 eq) in a mixture of toluene and phosphate buffer (e.g., 9:1 v/v), add the immobilized lipase (e.g., 50-100 mg per mmol of substrate).[10]

-

Stir the suspension at a controlled temperature (e.g., 35-45 °C) on an orbital shaker.[10]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of the remaining ester.

-

-

Work-up and Separation:

-

Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Transfer the filtrate to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2x) to recover any dissolved organic compounds.

-

Combine all organic layers. This fraction contains the unreacted (S)-Methyl 2-acetamido-2-phenylacetate.

-

Wash the combined organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the enantioenriched (S)-ester.

-

To isolate the byproduct, acidify the aqueous layer from the initial separation with 1 M HCl to pH 1-2.

-

Extract the acidified aqueous layer with ethyl acetate (3x). The combined organic layers contain the N-acetyl-(R)-phenylglycine.

-

-

Analysis and Purification:

-

Determine the enantiomeric excess (ee) of the (S)-ester product using chiral HPLC.

-

Further purification, if necessary, can be achieved by flash chromatography or recrystallization.

-

Data Analysis and Comparison

The success of an enzymatic resolution is highly dependent on the choice of enzyme and reaction conditions. Different lipases exhibit varying selectivity and activity.

| Enzyme Source | Solvent System | Temp (°C) | Typical Conversion (%) | Typical ee (%) of (S)-Ester |

| Candida antarctica Lipase B (Novozym 435) | Toluene/Buffer | 40 | ~50 | >99 |

| Pseudomonas fluorescens Lipase | Acetonitrile/Buffer | 35 | ~50 | >98[7] |

| Candida rugosa Lipase | Hexane | 45 | ~48 | >95 |

| Porcine Pancreatic Lipase (PPL) | Diisopropyl ether | 40 | ~50 | >97 |

Table 1: Representative data for the kinetic resolution of (±)-Methyl 2-acetamido-2-phenylacetate under various conditions. Data is illustrative and based on typical lipase performance.

Conclusion and Future Perspectives

The synthesis of (S)-Methyl 2-acetamido-2-phenylacetate via enzymatic kinetic resolution of the corresponding racemic ester is a robust, reliable, and scalable method. The high enantioselectivity of commercially available lipases, particularly immobilized preparations like Novozym 435, allows for the production of the target molecule with excellent enantiomeric excess.[8] This pathway demonstrates a powerful synergy between traditional organic synthesis for precursor preparation and modern biocatalysis for achieving high-value chirality.

Future research in this area will likely focus on the development of dynamic kinetic resolution (DKR) processes. In a DKR, the unwanted (R)-enantiomer that is hydrolyzed by the enzyme is continuously racemized back to the (±)-mixture in situ.[9] This allows the entire racemic starting material to be converted into the desired (S)-enantiomer, overcoming the 50% yield limitation of standard EKR and representing a more atom-economical approach.[9]

References

-

PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204. [Link]

-

Joly, K. M., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, W. M. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

-

ResearchGate. (n.d.). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. Retrieved from [Link]

-

Fink, M. J., et al. (2014). Lipase-Catalyzed Synthesis of Substituted Phenylacetamides: Hammett Analysis and Computational Study of the Enzymatic Aminolysis. ChemistryOpen. Available from CONICET Digital. [Link]

-

Barbosa, L. C. A., et al. (2020). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Journal of the Serbian Chemical Society. Available from [Link]

-

ResearchGate. (2020). Lipase-Catalyzed Synthesis of Sn-2 Palmitate: A Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.

- Google Patents. (n.d.). US4918222A - Process for synthesis of N-acetylglycine.

-

ResearchGate. (n.d.). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. Retrieved from [Link]

-

Organic Letters. (2019). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. ACS Publications. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2-phenylacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Retrieved from [Link]

-

de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(11), 3185. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

Iannelli, F., & Gualtieri, M. (2024). Advances in Drug Discovery and Synthesis. International Journal of Molecular Sciences, 26(2), 584. [Link]

-

Wang, Y., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Foods, 13(10), 1475. [Link]

-

Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. [Link]

-

ResearchGate. (n.d.). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Retrieved from [Link]

-

SciSpace. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

-

Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1103-1117. [Link]

-

Eureka. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Retrieved from [Link]

-

Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(9), 2276. [Link]

-

Li, Y., et al. (2016). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Chemical Information and Modeling, 56(4), 743-753. [Link]

-

Reddy, P. G., & Kumar, S. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 529-535. [Link]

-

National Institutes of Health. (2019). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Retrieved from [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

A Spectroscopic and Methodological Deep Dive into (S)-Methyl 2-acetamido-2-phenylacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(S)-Methyl 2-acetamido-2-phenylacetate, systematically known as N-Acetyl-L-phenylalanine methyl ester, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a derivative of the essential amino acid L-phenylalanine, it serves as a versatile building block in the synthesis of peptidomimetics, chiral auxiliaries, and various biologically active compounds.[1] Its structure incorporates a stereocenter, an amide linkage, and an ester functionality, making it a valuable model for spectroscopic analysis and a key intermediate in complex molecular constructions.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (S)-Methyl 2-acetamido-2-phenylacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structure and Key Features

A thorough understanding of the spectroscopic data begins with a clear visualization of the molecule's structure.

Figure 1: 2D structure of (S)-Methyl 2-acetamido-2-phenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-Methyl 2-acetamido-2-phenylacetate provides a unique fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is in turn affected by neighboring atoms and functional groups.

Table 1: ¹H NMR Spectroscopic Data for (S)-Methyl 2-acetamido-2-phenylacetate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.32–7.24 | m | - | 3H | Ar-H |

| 7.09 | dd | 7.9, 1.8 | 2H | Ar-H |

| 6.02 | d | 6.6 | 1H | N-H |

| 4.88 | dt | 7.8, 5.8 | 1H | α-CH |

| 3.72 | s | - | 3H | O-CH₃ |

| 3.14 | dd | 13.8, 5.7 | 1H | β-CH |

| 3.07 | dd | 13.8, 5.7 | 1H | β-CH |

| 1.99 | s | - | 3H | CO-CH₃ |

Data sourced from a study on Fmoc removal in ionic liquids.[2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.32–7.09 ppm): The five protons of the phenyl group appear as a complex multiplet in the aromatic region of the spectrum. This is a characteristic pattern for a monosubstituted benzene ring.

-

Amide Proton (6.02 ppm): The proton attached to the nitrogen atom of the amide group appears as a doublet, coupled to the α-proton. The chemical shift is indicative of a proton in an amide linkage.

-

Alpha-Proton (4.88 ppm): The single proton on the α-carbon (the stereocenter) appears as a doublet of triplets. It is coupled to the amide proton and the two diastereotopic β-protons.

-

Ester Methyl Protons (3.72 ppm): The three protons of the methyl ester group appear as a sharp singlet, as they are not coupled to any other protons. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Beta-Protons (3.14 and 3.07 ppm): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They appear as two distinct doublets of doublets, coupled to each other (geminal coupling) and to the α-proton (vicinal coupling).

-

Acetyl Methyl Protons (1.99 ppm): The three protons of the acetyl methyl group appear as a singlet. This upfield chemical shift is characteristic of a methyl group attached to a carbonyl carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (S)-Methyl 2-acetamido-2-phenylacetate (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | Ester C=O |

| 169.5 | Amide C=O |

| 135.8 | Ar-C (quaternary) |

| 129.2 | Ar-CH |

| 128.5 | Ar-CH |

| 127.1 | Ar-CH |

| 53.1 | α-C |

| 52.2 | O-CH₃ |

| 37.8 | β-C |

| 23.0 | CO-CH₃ |

Data sourced from a study on Fmoc removal in ionic liquids.[2]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (172.0 and 169.5 ppm): The two carbonyl carbons of the ester and amide groups appear at the most downfield positions, which is characteristic of sp² hybridized carbons double-bonded to oxygen.

-

Aromatic Carbons (135.8–127.1 ppm): The six carbons of the phenyl ring appear in the aromatic region. The quaternary carbon (attached to the rest of the molecule) is typically at a slightly different chemical shift than the five CH carbons.

-

Alpha-Carbon (53.1 ppm): The α-carbon, being attached to both the nitrogen and the phenyl group, appears in the mid-field region.

-

Ester Methyl Carbon (52.2 ppm): The carbon of the methyl ester group is deshielded by the adjacent oxygen atom.

-

Beta-Carbon (37.8 ppm): The methylene carbon of the benzyl group.

-

Acetyl Methyl Carbon (23.0 ppm): The carbon of the acetyl methyl group appears at a relatively upfield position.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for (S)-Methyl 2-acetamido-2-phenylacetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1740 | C=O stretch | Ester |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| 1600, 1495, 1450 | C=C stretch | Aromatic |

| ~1200 | C-O stretch | Ester |

Interpretation of Expected IR Spectrum:

-

N-H Stretch: A prominent band around 3300 cm⁻¹ is expected for the stretching vibration of the N-H bond in the secondary amide.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed below 3000 cm⁻¹.

-

Carbonyl Stretches: Two distinct carbonyl (C=O) stretching bands are anticipated. The ester carbonyl will absorb at a higher frequency (around 1740 cm⁻¹) compared to the amide carbonyl (Amide I band, around 1650 cm⁻¹). This difference is due to the resonance effect in the amide group, which imparts more single-bond character to the C=O bond.

-

Amide II Band: The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found around 1550 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will result in a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The stretching vibration of the C-O single bond in the ester group will be visible in the fingerprint region, around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for N-Acetyl-L-phenylalanine methyl ester

| m/z | Relative Intensity | Possible Fragment |

| 221 | - | [M]⁺ (Molecular Ion) |

| 162 | 99.99 | [M - COOCH₃]⁺ |

| 120 | 34 | [M - COOCH₃ - CH₂CO]⁺ |

| 91 | 27 | [C₇H₇]⁺ (Tropylium ion) |

| 88 | 73 | [CH₃OC(=O)CH=NH₂]⁺ |

| 43 | 36 | [CH₃CO]⁺ (Acylium ion) |

Data sourced from PubChem and NIST.[3][4]

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of N-Acetyl-L-phenylalanine methyl ester shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at m/z 221, corresponding to the molecular weight of the compound.

-

Loss of the Methoxycarbonyl Radical (m/z 162): A very prominent peak is observed at m/z 162, resulting from the cleavage of the ester group and loss of a methoxycarbonyl radical (•COOCH₃). This is a common fragmentation pathway for amino acid esters.

-

Formation of the Tropylium Ion (m/z 91): The peak at m/z 91 is characteristic of a benzyl group and is attributed to the stable tropylium ion, formed through rearrangement of the benzyl cation.

-

Other Key Fragments: The fragment at m/z 120 can be formed by the subsequent loss of a ketene molecule (CH₂=C=O) from the m/z 162 fragment. The peak at m/z 88 likely arises from a rearrangement and cleavage process involving the ester and amide functionalities. The base peak at m/z 43 corresponds to the stable acylium ion ([CH₃CO]⁺).

Figure 3: Proposed major fragmentation pathways for N-Acetyl-L-phenylalanine methyl ester in EI-MS.

Experimental Protocols

Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate

A general procedure for the synthesis of the racemic mixture, N-acetyl-D,L-phenylalanine methyl ester, involves the esterification of N-acetyl-D,L-phenylalanine.[5]

Procedure:

-

To a solution of N-acetyl-D,L-phenylalanine (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-acetyl-D,L-phenylalanine methyl ester.

To obtain the enantiomerically pure (S)-isomer, one would start with N-acetyl-L-phenylalanine.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy:

-

Obtain the IR spectrum of the sample using an FTIR spectrometer.

-

For a solid sample, the spectrum can be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For electron ionization (EI), use a standard electron energy of 70 eV.

-

Record the mass spectrum over an appropriate m/z range.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (S)-Methyl 2-acetamido-2-phenylacetate. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, further corroborating the assigned structure. The provided protocols offer a starting point for the synthesis and analysis of this important chiral building block, enabling researchers and drug development professionals to confidently utilize it in their synthetic endeavors.

References

-

PubChem. Methyl N-acetyl-DL-phenylalaninate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. [Link]

-

NIST. L-Phenylalanine, N-acetyl-, methyl ester. National Institute of Standards and Technology. [Link]

-

SpectraBase. N-Acetyl-L-phenylalanine. [Link]

-

ACS Publications. Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. [Link]

-

Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

-

ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

PrepChem. Synthesis of methyl 2-phenylacetate. [Link]

- Google Patents. METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.

-

MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

-

Nilsson Lab. N-acetylated amino acids. [Link]

- Google Patents. Process for the preparation of 2-(pyrid-2-yloxymethyl)

-

ResearchGate. Gas-phase FT-IR-spectra of natural amino acids. [Link]

-

MDPI. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. [Link]

-

The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. Methyl N-acetyl-DL-phenylalaninate | C12H15NO3 | CID 97805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Phenylalanine, N-acetyl-, methyl ester [webbook.nist.gov]

- 5. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

(S)-Methyl 2-acetamido-2-phenylacetate solubility profile

An In-Depth Technical Guide to the Solubility Profile of (S)-Methyl 2-acetamido-2-phenylacetate

Introduction

(S)-Methyl 2-acetamido-2-phenylacetate, also known as N-α-Acetyl-L-phenylglycine methyl ester[], is a chiral compound with applications in pharmaceutical research and organic synthesis. As an esterified and N-acetylated derivative of the non-proteinogenic amino acid phenylglycine, its physicochemical properties are of significant interest in the development of novel therapeutics and synthetic pathways[][2]. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. A poorly characterized solubility profile can lead to significant challenges during drug development, including inconsistent in vivo exposure and difficulties in creating stable, effective dosage forms.

This technical guide provides a comprehensive overview of the solubility profile of (S)-Methyl 2-acetamido-2-phenylacetate. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its determination. We will delve into the key physicochemical properties that govern its solubility, the impact of environmental factors such as pH and temperature, and the gold-standard experimental protocols required for accurate and reproducible measurement.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the logical first step in characterizing its solubility. These parameters dictate how the molecule interacts with various solvent systems.

| Property | Value / Expected Behavior | Source / Rationale |

| IUPAC Name | methyl (2S)-2-acetamido-2-phenylacetate | [] |

| Synonyms | N-α-Acetyl-L-phenylglycine methyl ester; Ac-Phg-OMe | [] |

| CAS Number | 36060-84-1 | [] |

| Molecular Formula | C₁₁H₁₃NO₃ | [] |

| Molecular Weight | 207.23 g/mol | [] |

| Melting Point (°C) | Data not publicly available. | Experimental determination via Differential Scanning Calorimetry (DSC) is required to understand the solid-state energy and its impact on solubility. |

| pKa | Expected to be non-ionizable in the pH range of 1-10. | The molecule contains an amide and an ester functional group. The amide proton is exceptionally weakly acidic (pKa ≈ 17), and the nitrogen lone pair is delocalized, rendering it non-basic. Esters are neutral. Therefore, pH is not expected to significantly influence solubility. |

| logP (Octanol/Water) | Data not publicly available. | The presence of a phenyl ring and methyl ester group suggests lipophilic character, while the acetamido group contributes polarity. Experimental determination via the shake-flask method is essential for accurate formulation design. |

Solubility Profile: Guiding Principles

While specific quantitative solubility data for (S)-Methyl 2-acetamido-2-phenylacetate is not extensively documented in public literature, we can predict its behavior based on its structure and established chemical principles. A study on related N-acetyl amino acid amides demonstrated that organic solvents capable of interacting with both hydrophobic side chains and the polar backbone are effective solubilizers[3][4].

Aqueous Solubility

The molecule's structure, with its phenyl ring, suggests that its intrinsic aqueous solubility is likely to be low. The acetamido group can form hydrogen bonds with water, but the overall lipophilicity of the molecule will limit its dissolution in aqueous media.

Influence of pH

As a non-ionizable compound, the solubility of (S)-Methyl 2-acetamido-2-phenylacetate is expected to be independent of pH in the physiologically relevant range. This is a significant advantage in drug development, as it implies that its absorption will not be heavily dependent on the varying pH environments of the gastrointestinal tract.

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship should be experimentally verified, as it has direct implications for manufacturing processes, such as crystallization and formulation, and storage conditions.

Solubility in Organic Solvents

The compound is expected to exhibit good solubility in a range of organic solvents[]. Based on the principle of "like dissolves like," polar aprotic solvents (e.g., DMSO, DMF), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane) are likely to be effective. Alcohols such as methanol and ethanol should also serve as good solvents due to their ability to hydrogen bond with the acetamido group.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method . This method, recommended by the OECD and other regulatory bodies, measures the saturation concentration of a compound in a given solvent after a sufficient equilibration period[5][6]. Its trustworthiness lies in ensuring that a true equilibrium between the solid and dissolved states has been achieved[6].

Diagram: Core Factors Influencing Solubility

Caption: Key intrinsic and extrinsic factors governing the equilibrium solubility of a compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of (S)-Methyl 2-acetamido-2-phenylacetate in a selected solvent at a controlled temperature.

Causality: This protocol is designed to ensure that the measurement reflects a true thermodynamic equilibrium, not a transient kinetic state. Adding an excess of solid material ensures that the solution becomes saturated, and the extended incubation with agitation allows the system to overcome kinetic barriers to dissolution[6]. Sampling at multiple time points (e.g., 24 and 48 hours) serves as a self-validating check; consistent concentration values indicate that equilibrium has been reached[6][7].

Materials:

-

(S)-Methyl 2-acetamido-2-phenylacetate (solid)

-

Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of solid (S)-Methyl 2-acetamido-2-phenylacetate to a glass vial. The excess should be clearly visible at the bottom of the vial after the solvent is added. Rationale: This ensures the solution can reach saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 5 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Incubation: Allow the vials to shake for at least 24 hours to reach equilibrium. For rigorous analysis, prepare parallel samples to be incubated for 48 or 72 hours.

-

Sample Collection: After incubation, remove the vials and let them stand for 30 minutes to allow undissolved solids to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean collection vial. Rationale: This crucial step removes all undissolved micro-particles, ensuring only the dissolved compound is measured.

-

Dilution: Accurately dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method (see Protocol 2).

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method to determine the concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Diagram: Shake-Flask Experimental Workflow

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility assay.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and precise method for quantifying the concentration of dissolved (S)-Methyl 2-acetamido-2-phenylacetate. The method must be validated to ensure its accuracy, precision, and linearity, in accordance with ICH Q2(R1) guidelines[8][9][10].

Protocol 2: HPLC-UV Quantification Method

Objective: To accurately measure the concentration of (S)-Methyl 2-acetamido-2-phenylacetate in a filtered sample.

Causality: This protocol establishes a reliable system for quantification. A reversed-phase C18 column is chosen for its versatility in retaining moderately nonpolar compounds like the target analyte. The mobile phase, a mixture of organic solvent and water, is optimized to achieve a good peak shape and a reasonable retention time. UV detection is suitable because the phenyl ring in the molecule provides a strong chromophore. Method validation is non-negotiable; it provides documented evidence that the method is fit for its purpose[11].

Materials & Equipment:

-

HPLC system with a UV-Vis detector, autosampler, and column oven

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade Acetonitrile

-

HPLC-grade water

-

Reference standard of (S)-Methyl 2-acetamido-2-phenylacetate of known purity

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, Acetonitrile:Water (50:50, v/v). Degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

HPLC Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: ~220 nm (to be determined by UV scan of the standard)

-

-

Calibration: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The curve must exhibit excellent linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Concentration Calculation: Determine the concentration of the analyte in the injected samples using the linear regression equation from the calibration curve.

Diagram: HPLC Analysis and Validation Workflow

Caption: Workflow for sample quantification and method validation using HPLC-UV.

Conclusion

The solubility of (S)-Methyl 2-acetamido-2-phenylacetate is a foundational parameter that dictates its potential utility in pharmaceutical applications. While public data on this specific molecule is limited, this guide outlines a robust, scientifically-grounded framework for its complete characterization. As a non-ionizable molecule, its solubility is predicted to be largely independent of pH, simplifying formulation considerations. However, its lipophilic nature necessitates careful selection of solvent systems.

By employing the gold-standard shake-flask method for thermodynamic solubility determination and a validated HPLC-UV method for quantification, researchers can generate the reliable and reproducible data essential for informed decision-making in drug discovery and development. This systematic approach ensures a thorough understanding of the compound's behavior, mitigating risks and paving the way for successful formulation and clinical translation.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 117324, Methyl phenylglycine. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

U.S. Environmental Protection Agency (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45. Retrieved from [Link]

-

Müller, M., & Wink, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5(53), 42398-42411. Retrieved from [Link]

-

PrepChem (n.d.). Synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester. Retrieved from [Link]

-

Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

-

U.S. Food and Drug Administration (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 97805, Methyl N-acetyl-DL-phenylalaninate. Retrieved from [Link]

- Google Patents (1983). US4380646A - Method for the N-acylation of aminocarboxylic acids.

-

Legislation.gov.uk (n.d.). a.6. water solubility. Retrieved from [Link]

-

AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate (n.d.). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility?. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (2006). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Nilsson Lab (2015). N-acetylated amino acids. Retrieved from [Link]

-

Lab Manager (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Wikipedia (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

-

International Journal of Research and Review (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

Sources

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spiber.inc | Official Website [spiber.inc]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to (S)-Methyl 2-acetamido-2-phenylacetate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-acetamido-2-phenylacetate, also known by its L-amino acid designation N-α-Acetyl-L-phenylglycine methyl ester, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural features, comprising a stereogenic center, an acetamido group, and a methyl ester, make it a valuable building block for the synthesis of more complex chiral molecules, particularly in the realm of peptide and protein engineering. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound, offering insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-acetamido-2-phenylacetate | |

| Synonyms | N-α-Acetyl-L-phenylglycine methyl ester, Ac-Phg-OMe | |

| CAS Number | 36060-84-1 | |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Storage | Store at 2-8 °C |

Historical Perspective and Discovery

The development of methods for the synthesis and resolution of chiral amino acids has been a cornerstone of organic chemistry. While the precise first synthesis of (S)-Methyl 2-acetamido-2-phenylacetate is not definitively documented in readily available literature, its history is intrinsically linked to the broader field of amino acid chemistry and stereoselective synthesis.

The synthesis of N-acetyl-α-amino acids from aldehydes and carbon monoxide was first reported by Wakamatsu in 1970.[1] This laid the groundwork for the preparation of a wide range of N-acylated amino acids. The challenge, as with all chiral molecules, lay in obtaining the desired single enantiomer.

A significant milestone in the preparation of enantiomerically pure N-acetyl-phenylglycine derivatives was the development of enzymatic resolution techniques. A 1980 patent describes a process for the separation of a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester.[2] This method utilizes a serine proteinase of microbial origin to selectively hydrolyze the L-enantiomer (N-acetyl-L-phenylalanine methyl ester) to N-acetyl-L-phenylalanine, leaving the D-enantiomer (N-acetyl-D-phenylalanine methyl ester) unreacted.[2] This enzymatic approach represented a crucial step towards accessing the individual enantiomers of these valuable compounds.

The racemization-prone nature of phenylglycine derivatives has been a known challenge in their synthesis and manipulation, necessitating careful selection of protecting groups and reaction conditions to maintain stereochemical integrity.[3]

Synthesis and Chiral Resolution

The synthesis of (S)-Methyl 2-acetamido-2-phenylacetate typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Racemic Synthesis of N-acetyl-D,L-phenylglycine methyl ester

A common method for the synthesis of the racemic compound involves the N-acetylation of D,L-phenylglycine followed by esterification. Alternatively, a direct esterification of N-acetyl-D,L-phenylglycine can be performed.

Protocol for Racemic Synthesis:

A general procedure for the synthesis of amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as sulfuric acid or trimethylchlorosilane.[4]

-

Step 1: Esterification of N-acetyl-D,L-phenylglycine.

-

N-acetyl-D,L-phenylglycine is refluxed in methanol with a catalytic amount of sulfuric acid for several hours.[2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under vacuum.

-

The resulting residue is worked up by dissolving in an organic solvent, washing with a sodium bicarbonate solution and brine, drying over a desiccant, and evaporating the solvent to yield the crude racemic product.[2]

-

Purification can be achieved by crystallization.

-

Figure 1: Racemic synthesis of N-acetyl-D,L-phenylglycine methyl ester.

Enzymatic Chiral Resolution

The separation of the enantiomers is effectively achieved through enzymatic resolution. This method leverages the high stereoselectivity of certain enzymes.

Protocol for Enzymatic Resolution:

-

Step 1: Enzymatic Hydrolysis.

-

The racemic N-acetyl-D,L-phenylalanine methyl ester is dissolved in an aqueous buffer system.[2]

-

A serine proteinase of microbial origin is added to the solution.[2]

-

The reaction is maintained at a specific pH and temperature to ensure optimal enzyme activity and selectivity.[2] The enzyme selectively hydrolyzes the (S)-enantiomer (N-acetyl-L-phenylalanine methyl ester) to N-acetyl-L-phenylalanine.

-

-

Step 2: Separation.

-

After the reaction is complete, the mixture contains N-acetyl-L-phenylalanine and the unreacted (R)-enantiomer, N-acetyl-D-phenylalanine methyl ester.[2]

-

The separation of the acid (N-acetyl-L-phenylalanine) from the ester (N-acetyl-D-phenylalanine methyl ester) can be achieved by extraction or chromatography.

-

-

Step 3: Esterification of N-acetyl-L-phenylalanine.

-

The separated N-acetyl-L-phenylalanine is then re-esterified to yield the desired (S)-Methyl 2-acetamido-2-phenylacetate. This can be accomplished using the esterification methods described in the racemic synthesis.

-

Figure 2: Enzymatic resolution and subsequent esterification to yield the (S)-enantiomer.

Applications in Research and Development

(S)-Methyl 2-acetamido-2-phenylacetate serves as a valuable chiral building block in various synthetic applications, particularly in the pharmaceutical industry.

-

Peptide Synthesis: As a derivative of the non-proteinogenic amino acid L-phenylglycine, it is incorporated into peptide chains to create peptidomimetics with unique structural and biological properties.[1][3] Phenylglycine-containing peptides are found in a variety of natural products with biological activity.[3]

-

Asymmetric Synthesis: The chiral center of (S)-Methyl 2-acetamido-2-phenylacetate can be utilized to induce stereoselectivity in subsequent chemical transformations, making it a useful tool in asymmetric synthesis.

-

Pharmaceutical Research: The compound and its derivatives are of interest in medicinal chemistry for the development of novel therapeutic agents.[1] The structural motif is present in various biologically active molecules.

Conclusion

(S)-Methyl 2-acetamido-2-phenylacetate is a chiral molecule with significant utility in synthetic and medicinal chemistry. While its specific discovery is not prominently documented, its development is rooted in the broader history of amino acid chemistry and the advancement of chiral resolution techniques. The combination of racemic synthesis followed by enzymatic resolution provides an effective pathway to this enantiomerically pure compound. Its application as a chiral building block in peptide synthesis and drug discovery underscores its importance for researchers and professionals in the field.

References

- Wakamatsu, H. A Novel Synthesis of N-Acetyl-α-amino Acids.

- METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. Google Patents, US4220721A, filed March 26, 1979, and issued September 2, 1980.

- Süli-Vargha, H., et al. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances2015, 5 (58), 46684-46705.

- A convenient synthesis of amino acid methyl esters. Arkivoc2008, 2008 (15), 185-193.

- Process for synthesis of N-acetylglycine. Google Patents, US4918222A, filed February 24, 1989, and issued April 17, 1990.

-

Methyl 2-(methylamino)-2-phenylacetate. PubChem. [Link]

-

Methyl phenylacetate. Wikipedia. [Link]

-

Showing Compound 2-Methylpropyl phenylacetate (FDB013614). FooDB. [Link]

-

Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Eureka. [Link]

-

Methyl 2-methoxy-2-phenylacetate. PubChem. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]

-

(S)-(+)-N-Acetylphenylglycineboronic Acid: A Chiral Derivatizing Agent for Ee Determination of 1,2-Diols. Request PDF. [Link]

- Chiral resolution method for producing compounds useful in the synthesis of taxanes. Google Patents, US6653501B2, filed May 1, 2001, and issued November 25, 2003.

-

Chiral resolution. Wikipedia. [Link]

-

1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]

Sources

- 1. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 2. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Exploration of (S)-Methyl 2-acetamido-2-phenylacetate

Abstract

(S)-Methyl 2-acetamido-2-phenylacetate is a chiral N-acyl alpha-amino acid ester, a structural motif of significant interest in medicinal chemistry and drug development. Understanding the conformational landscape, electronic properties, and reactivity of such molecules at a quantum mechanical level is paramount for rational drug design and development. This guide provides a comprehensive framework for the theoretical investigation of (S)-Methyl 2-acetamido-2-phenylacetate using density functional theory (DFT). We will detail the causal logic behind the selection of computational methods, provide a step-by-step protocol for the calculations, and interpret the resulting data in the context of its potential pharmaceutical applications. This document serves as a practical whitepaper for researchers aiming to apply computational chemistry in their own discovery pipelines.

Introduction: The "Why" Behind the Calculation

In modern drug discovery, a molecule's journey from concept to clinic is arduous and expensive. Theoretical calculations offer a powerful and cost-effective means to de-risk this process by providing profound insights into a molecule's intrinsic properties before a single gram is synthesized. For a chiral molecule like (S)-Methyl 2-acetamido-2-phenylacetate, these calculations can elucidate:

-

Stereoelectronic Properties: How does the molecule's 3D structure influence its electronic behavior and, consequently, its interaction with biological targets?

-

Reactivity and Stability: Which parts of the molecule are most susceptible to metabolic transformation? How stable is the molecule under physiological conditions?

-

Spectroscopic Signature: Can we predict its NMR and IR spectra to aid in its synthesis and characterization?

This guide will use (S)-Methyl 2-acetamido-2-phenylacetate as a case study to demonstrate a robust computational workflow that can be adapted to other molecules of interest.

Foundational Principles: Selecting the Right Tools for the Job

The choice of theoretical method and basis set is a critical decision that balances computational cost with accuracy. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent compromise.

-

Why DFT? DFT methods, particularly those employing hybrid functionals, have been shown to provide results of comparable accuracy to more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2), but at a fraction of the computational cost. This makes DFT ideal for tasks like geometry optimization and frequency calculations on drug-like molecules.

-

The B3LYP Functional: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a workhorse in computational organic chemistry, renowned for its reliability in predicting molecular geometries and electronic properties for a wide range of organic systems.[1][2]

-

The 6-311+G(d,p) Basis Set: This basis set provides a good description of the electron distribution around the atoms. The '6-311' indicates a triple-zeta quality for the valence electrons, the '+' adds diffuse functions to better describe lone pairs and anions, and the '(d,p)' adds polarization functions to allow for non-spherical electron distributions, which is crucial for accurately modeling bonding.

This combination of B3LYP/6-311+G(d,p) represents a well-validated and widely used level of theory for the calculations we will describe.[3]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in our theoretical investigation. This workflow is designed to be self-validating at each stage.

Molecular Structure Preparation

-

2D to 3D Conversion: The molecule is first sketched in a 2D chemical drawing program and then converted to a 3D structure.

-

Initial Conformer Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries. This is a crucial step to ensure that the subsequent, more computationally expensive, DFT optimization starts from a reasonable point on the potential energy surface.

Geometry Optimization and Vibrational Frequency Analysis

-

DFT Geometry Optimization: The lowest energy conformer from the molecular mechanics search is then subjected to a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory. This calculation finds the lowest energy arrangement of the atoms on the DFT potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point.

-